![molecular formula C14H25NO3SSi B14308836 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline CAS No. 111210-01-6](/img/structure/B14308836.png)
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline is an organosilicon compound with the molecular formula C14H25NO3SSi. This compound features a triethoxysilyl group attached to an ethyl chain, which is further connected to a sulfanyl group and an aniline moiety. The presence of both silicon and sulfur in its structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline typically involves the reaction of 2-chloroethyltriethoxysilane with aniline in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aniline group. The reaction is usually carried out in an organic solvent like toluene or dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted silanes.
Applications De Recherche Scientifique
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of silicone-based materials, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline largely depends on its functional groups. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The aniline moiety can engage in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}aniline: Similar structure but with methoxy groups instead of ethoxy groups.
2-{[2-(Triethoxysilyl)ethyl]thio}aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline is unique due to the combination of its triethoxysilyl, sulfanyl, and aniline groups. This combination imparts distinct chemical reactivity and versatility, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
111210-01-6 |
|---|---|
Formule moléculaire |
C14H25NO3SSi |
Poids moléculaire |
315.51 g/mol |
Nom IUPAC |
2-(2-triethoxysilylethylsulfanyl)aniline |
InChI |
InChI=1S/C14H25NO3SSi/c1-4-16-20(17-5-2,18-6-3)12-11-19-14-10-8-7-9-13(14)15/h7-10H,4-6,11-12,15H2,1-3H3 |
Clé InChI |
GXOUJCSQYLFVKK-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCSC1=CC=CC=C1N)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



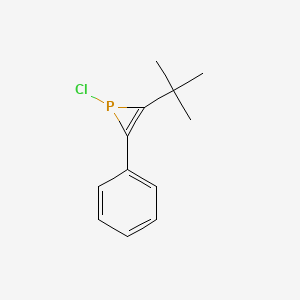

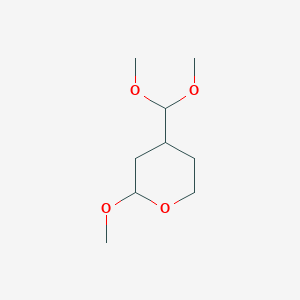

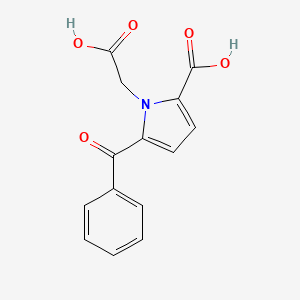


![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
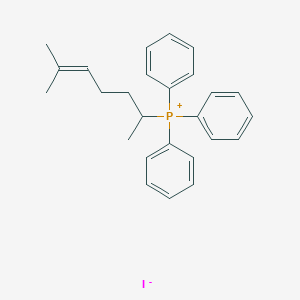
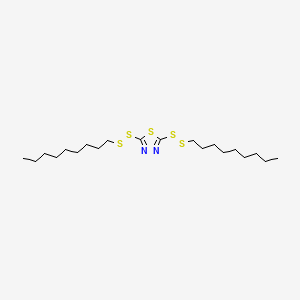
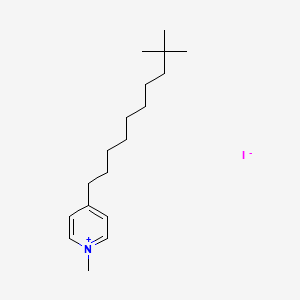
silane](/img/structure/B14308830.png)

